molecular formula C19H11N3O4 B5554142 6-(4'-nitro-4-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

6-(4'-nitro-4-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No. B5554142
M. Wt: 345.3 g/mol
InChI Key: NWUZLURLNBOKNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine-2,3-dione derivatives, including related compounds, involves multi-component reactions and subsequent transformations. For instance, Nguyen and Dai (2023) detailed the preparation of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one through a three-component reaction, leading to the synthesis of trisubstituted pyrrolidine-2,3-diones via interaction with aliphatic amines (Nguyen & Dai, 2023). This methodology exemplifies the complex synthesis routes employed in creating such derivatives.

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of pyrrolopyridine dione derivatives. Fujii et al. (2002) conducted X-ray analysis on a related compound, elucidating its non-planar structure and detailed bond distances and angles, offering a glimpse into the structural behavior of similar compounds (Fujii et al., 2002).

Chemical Reactions and Properties

Chemical reactions of pyrrolidine diones and their derivatives often involve acylation, dehydrogenation, and cyclo-addition reactions. Jones et al. (1990) described acylation of pyrrolidine-2,4-diones to produce 3-acyltetramic acids, showcasing the reactivity of these compounds (Jones et al., 1990). Moreover, Chen et al. (2011) synthesized spiro indane-1,3-dione pyrrolizidine compounds via 1,3-dipolar cyclo-addition, highlighting the versatility of these molecules in chemical transformations (Chen, Wu, & Gu, 2011).

Physical Properties Analysis

The physical properties, including solubility and thermal stability, of related polyimides derived from pyrrolidine and pyridine derivatives, indicate high thermal stability and good solubility in common organic solvents. Huang et al. (2017) reported on polyimides showing high glass transition temperatures and excellent hydrophobicity, which may parallel the physical properties of the targeted compound (Huang et al., 2017).

properties

IUPAC Name

6-[4-(4-nitrophenyl)phenyl]pyrrolo[3,4-b]pyridine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3O4/c23-18-16-2-1-11-20-17(16)19(24)21(18)14-7-3-12(4-8-14)13-5-9-15(10-6-13)22(25)26/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUZLURLNBOKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)C4=CC=C(C=C4)[N+](=O)[O-])N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4'-nitrobiphenyl-4-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

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